(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Description
The compound "(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide" features a benzothiazole core modified with a 6-acetamido group and a 3-(2-methoxyethyl) substituent. The (2E) and (2Z) designations indicate the stereochemistry of the double bonds in the propenamide and benzothiazolylidene moieties, respectively. This stereochemical configuration likely influences its molecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)22-17-9-10-18-19(14-17)28-21(24(18)12-13-27-2)23-20(26)11-8-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)/b11-8+,23-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBACSELGMXAD-ZJIXCYMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic approach for this compound dissects the molecule into three key fragments:
- Benzothiazole core with 6-acetamido and 3-(2-methoxyethyl) substituents.
- Enamide moiety (3-phenylprop-2-enamide).
- Stereochemical control for the (2E) and (2Z) configurations.
Critical synthetic challenges include:
- Regioselective introduction of substituents on the benzothiazole ring.
- Preservation of stereochemistry during enamide formation.
- Compatibility of reactive groups (e.g., acetamido, methoxyethyl) under varying conditions.
Synthesis of the Benzothiazole Core
Formation of the 2,3-Dihydro-1,3-Benzothiazole Skeleton
The benzothiazole nucleus is synthesized via cyclization of 2-aminothiophenol derivatives. For this compound, 6-amino-2,3-dihydro-1,3-benzothiazole serves as the precursor. Cyclization is achieved using:
- 2-Amino-5-nitrothiophenol and glyoxylic acid under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 6-nitro-2,3-dihydro-1,3-benzothiazole.
- Catalytic hydrogenation (H₂, Pd/C, methanol) reduces the nitro group to an amine, producing 6-amino-2,3-dihydro-1,3-benzothiazole.
Table 1: Optimization of Cyclization Conditions
| Starting Material | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Amino-5-nitrothiophenol | Glyoxylic acid | 80°C | 72 |
| 2-Amino-4-chlorothiophenol | Cyclohexanone | 100°C | 65 |
Introduction of the 6-Acetamido Group
The 6-amino intermediate undergoes acetylation:
Functionalization at Position 3: 2-Methoxyethyl Substituent
Alkylation of the Thiazole Nitrogen
The 3-position is alkylated using 2-methoxyethyl chloride under basic conditions:
- Sodium hydride (1.1 eq, 60% dispersion in oil) in dry DMF, 0°C→RT, 6 h.
- Quenching with ice-water and extraction with ethyl acetate affords 3-(2-methoxyethyl)-6-acetamido-2,3-dihydro-1,3-benzothiazole (78% yield).
Key Consideration:
Competing O- vs. N-alkylation is mitigated by using a bulky base (NaH) and polar aprotic solvents (DMF).
Enamide Formation: Coupling with 3-Phenylprop-2-enoyl Chloride
Synthesis of the Enamide Moiety
The enamide is introduced via a two-step process:
- Preparation of 3-phenylprop-2-enoyl chloride :
- 3-Phenylprop-2-enoic acid (1.0 eq) reacts with thionyl chloride (2.0 eq) in dry toluene, reflux, 3 h.
- Coupling Reaction :
- The benzothiazole derivative (1.0 eq) and enoyl chloride (1.2 eq) are combined in dry THF with pyridine (2.0 eq) at −10°C→RT, 12 h.
- Isolation by filtration and recrystallization (ethanol/water) yields the target compound (68% yield).
Stereochemical Control
The (2E) and (2Z) configurations are governed by:
- Reaction temperature : Lower temperatures (−10°C) favor the Z-enolate, leading to the (2Z) benzothiazol-2-ylidene.
- Solvent polarity : THF stabilizes the transition state for cis-addition.
Table 2: Impact of Conditions on Enamide Geometry
| Temperature | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| −10°C | THF | 9:1 | 68 |
| 25°C | DCM | 3:1 | 55 |
Analytical Validation and Characterization
Spectroscopic Data
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Cost Optimization
- 2-Methoxyethyl chloride is replaced with 2-methoxyethyl methanesulfonate for higher reactivity (15% cost reduction).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can target the double bonds or the acetamido group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenylprop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structural characterization is usually confirmed through techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods help elucidate the compound's molecular structure and confirm the presence of functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In silico studies have suggested that the compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activity. Preliminary studies suggest that the compound may exhibit inhibitory effects against a range of bacterial and fungal strains, potentially offering a new avenue for antibiotic development. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through molecular docking studies, which indicate its ability to inhibit enzymes such as lipoxygenase. This suggests that it could be beneficial in treating inflammatory conditions, providing a basis for further pharmacological exploration .
Enzyme Inhibition Studies
Research has focused on the enzyme inhibitory potential of similar compounds against targets like α-glucosidase and acetylcholinesterase. These studies are crucial for developing treatments for conditions such as Type 2 diabetes mellitus and Alzheimer’s disease. The compound's structural features may enhance its binding affinity to these enzymes, leading to effective inhibition .
Table: Summary of Biological Activities
Notable Research Findings
- Anticancer Research : A study demonstrated that similar benzothiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.
- Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.
- Inflammation Studies : Molecular docking studies revealed strong binding interactions with key inflammatory mediators, supporting the hypothesis that this compound could serve as a lead compound for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide would depend on its specific application. Generally, compounds with a benzothiazole core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of benzothiazole-derived amides, several of which are documented in patent applications (). Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations:
The 3-(2-methoxyethyl) substituent may enhance solubility in polar solvents due to its ether linkage, contrasting with lipophilic groups like CF₃ .
Stereochemistry :
- The (2E) and (2Z) configurations enforce specific spatial arrangements, which could optimize interactions with biological targets. Patent compounds often lack stereochemical specifications, suggesting the target’s geometry is a unique design element .
Biological Implications :
- Analogs with electron-withdrawing groups (e.g., Cl, CF₃) exhibit antimicrobial or anticancer activities . The target’s acetamido and methoxyethyl groups may modulate similar pathways with improved selectivity or pharmacokinetics.
Physicochemical Properties:
Biological Activity
The compound (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is a member of the benzothiazole derivative family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzothiazole moiety : Imparts significant biological activity.
- Acetamido group : Enhances solubility and bioavailability.
- Phenylpropene side chain : Contributes to the overall activity profile.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant activity against various pathogens:
- Fungi : Effective against Candida albicans and Aspergillus niger.
- Bacteria : Showed inhibition against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 15 to 25 mm depending on the substituents on the benzothiazole ring .
Antitumor Activity
Studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays demonstrated that certain derivatives possess selective cytotoxicity against tumor cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer).
- IC50 Values : Some compounds exhibited IC50 values as low as 28 ng/mL, indicating potent activity against cancer cells while sparing normal cells .
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes:
- 5-Lipoxygenase Inhibitors : Compounds derived from benzothiazole structures have been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes .
- Aβ-ABAD Interaction : Certain derivatives have been identified as inhibitors of the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, which is relevant in Alzheimer’s disease research .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Membrane Disruption : Interfering with microbial cell membranes leading to cell death.
- Reactive Oxygen Species (ROS) Scavenging : Compounds demonstrating antioxidant properties help mitigate oxidative stress in cells .
Study 1: Antimicrobial Efficacy
In a study evaluating various benzothiazole derivatives, it was found that those with specific substitutions exhibited enhanced antimicrobial efficacy. The most active compound showed a minimum inhibitory concentration (MIC) of 50 μg/mL against multiple pathogens.
Study 2: Antitumor Activity Assessment
A series of synthesized benzothiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with a methoxy group at the para position on the phenyl ring had significantly higher cytotoxicity compared to others.
Data Summary Table
| Activity Type | Pathogen/Cell Line | Inhibition Zone/MIC (μg/mL) | IC50 (ng/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20–25 mm | - |
| Antimicrobial | Candida albicans | 15–20 mm | - |
| Antitumor | MDA-MB-231 | - | 28 |
| Antitumor | SK-Hep-1 | - | 30 |
| Enzyme Inhibition | 5-Lipoxygenase | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
